Cyclovalone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

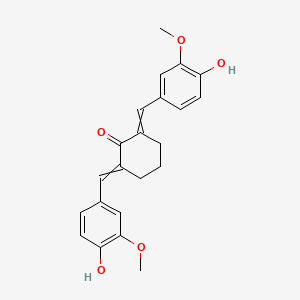

シクロバロンはクルクミンの人工誘導体であり、ケト-エノール系がシクロヘキサノン環に置き換えられています . この修飾により、クルクミンと比較して安定性と光毒性が向上します . シクロバロンは、抗炎症作用、抗酸化作用、肝保護作用など、さまざまな生物活性を示します .

2. 製法

シクロバロンは、いくつかの方法で合成できます。 一般的な合成経路の1つは、バニリンとシクロヘキサノンを塩基の存在下で縮合させる方法です . 反応条件には、通常、エタノールなどの溶媒と水酸化ナトリウムなどの塩基が含まれます。 混合物を還流させ、生成物を再結晶によって精製します . 工業生産方法では、同様のステップが、収率と純度の最適化を伴い、より大きな規模で行われます。

準備方法

Cyclovalone can be synthesized through several methods. One common synthetic route involves the condensation of vanillin with cyclohexanone in the presence of a base . The reaction conditions typically include a solvent like ethanol and a base such as sodium hydroxide. The mixture is refluxed, and the product is purified through recrystallization . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

化学反応の分析

シクロバロンは、次のようなさまざまな化学反応を起こします。

酸化: シクロバロンは酸化されて、対応するキノンを生成することができます。一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: シクロバロンの還元により、シクロヘキサノール誘導体が得られます。水素化ホウ素ナトリウムは、この反応で一般的に使用される還元剤です。

これらの反応で生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化は通常キノンを生じ、還元はアルコールを生じます。

4. 科学研究への応用

シクロバロンは、科学研究で幅広い用途があります。

科学的研究の応用

Chemistry

Cyclovalone is utilized as a photosensitizer in photochemical studies. Its unique structure allows for enhanced phototoxicity compared to curcumin, making it suitable for applications in photodynamic therapy .

Biology

In biological research, this compound exhibits notable antioxidant properties , effectively scavenging free radicals and reducing oxidative stress. Studies have demonstrated its efficacy in various cell lines, including prostate cancer cells, where it inhibits cell proliferation .

Medicine

This compound has shown promise in several medical applications:

- Anti-inflammatory Effects : It inhibits cyclooxygenase enzymes, reducing pro-inflammatory mediators and exhibiting anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

- Hepatoprotective Properties : The compound enhances bile formation and secretion, supporting liver function and protecting against liver diseases .

- Antitumor Activity : this compound has been identified as a candidate for cancer treatment due to its ability to inhibit tumor growth and promote apoptosis in cancer cells .

Table 1: Biological Activities of this compound

Table 2: Synthesis Methods of this compound Derivatives

| Method | Description | Reference |

|---|---|---|

| Condensation with Vanillin | Uses vanillin and cyclohexanone with a base | |

| Mannich Reaction | Forms di-Mannich bases exhibiting enhanced activity |

Case Study 1: Antioxidant Activity Evaluation

A study synthesized di-Mannich derivatives of this compound and evaluated their antioxidant activity using the DPPH free radical-scavenger method. The derivative with diethylamine exhibited the highest antioxidant activity with an IC50 value of 39.0 µM, indicating significant potential for therapeutic applications in oxidative stress-related conditions .

Case Study 2: Anti-inflammatory Evaluation

Research on Mannich bases derived from this compound demonstrated anti-inflammatory potential with inhibition rates ranging from 33.17% to 42.47%. Notably, two derivatives outperformed diclofenac sodium, suggesting that this compound derivatives could serve as effective anti-inflammatory agents .

作用機序

シクロバロンは、いくつかのメカニズムによって効果を発揮します。

抗炎症作用: それは、シクロオキシゲナーゼ酵素を阻害し、炎症性メディエーターの産生を抑制します.

抗酸化作用: シクロバロンは、フリーラジカルをスカベンジングし、それによって細胞を酸化損傷から保護します.

肝保護作用: それは、胆汁の形成と分泌を促進し、肝機能を助けます.

分子標的には、炎症性経路に関与する核因子κB(NF-κB)と転写因子AP-1が含まれます .

6. 類似化合物の比較

シクロバロンは、クルクミンと比較して安定性を高めるシクロヘキサノン環の存在によってユニークです . 類似の化合物には、以下が含まれます。

クルクミン: ケト-エノール系を持つ親化合物。

シクロクルクミン: シクロヘキサノン環を持つ別のクルクミン誘導体。

ジフルオロクルクミン: 安定性と活性を高めた修飾クルクミン.

類似化合物との比較

Cyclovalone is unique due to its cyclohexanone ring, which provides enhanced stability compared to curcumin . Similar compounds include:

Curcumin: The parent compound with a keto-enolic system.

Cyclocurcumin: Another curcumin derivative with a cyclohexanone ring.

Difluorinated curcumin: A modified curcumin with enhanced stability and activity.

This compound’s unique structure allows it to exhibit superior phototoxicity and stability, making it a valuable compound in various research fields .

特性

分子式 |

C22H22O5 |

|---|---|

分子量 |

366.4 g/mol |

IUPAC名 |

2,6-bis[(4-hydroxy-3-methoxyphenyl)methylidene]cyclohexan-1-one |

InChI |

InChI=1S/C22H22O5/c1-26-20-12-14(6-8-18(20)23)10-16-4-3-5-17(22(16)25)11-15-7-9-19(24)21(13-15)27-2/h6-13,23-24H,3-5H2,1-2H3 |

InChIキー |

DHKKONBXGAAFTB-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C=CC(=C1)C=C2CCCC(=CC3=CC(=C(C=C3)O)OC)C2=O)O |

melting_point |

178.5 °C |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。